Isodecyl methacrylate
Overview
Description
Isodecyl Methacrylate (IDMA) is a hydrophobic monofunctional methacrylate monomer . It is an ester of Methacrylic Acid and is used as a raw material component in the synthesis of polymers . It is a clear liquid .
Synthesis Analysis
IDMA is an ester of Methacrylic Acid and is used as a raw material component in the synthesis of polymers . It consists of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group . It forms homopolymers and copolymers .
Molecular Structure Analysis
The linear formula of IDMA is H2C=C(CH3)CO2C10H21 . Its molecular weight is 226.36 . The structure of IDMA contains a total of 41 bonds, including 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 aliphatic ester .
Chemical Reactions Analysis
IDMA may react vigorously with oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it can undergo very exothermic addition polymerization reactions .
Physical And Chemical Properties Analysis
IDMA is a clear liquid with a refractive index of 1.443 . It has a boiling point of 126 °C/10 mmHg and a density of 0.878 g/mL at 25 °C . It is insoluble in water .
Scientific Research Applications
Polymerization Processes :
- Hochart, Levalois-Mitjaville, and Jaeger (2000) discussed the polymerization of isodecyl acrylate (a similar compound to IDMA) using a Microwave plasma process. They found that a classical radical mechanism is followed during polymerization, highlighting its potential in creating novel polymeric materials (Hochart, Levalois-Mitjaville, & Jaeger, 2000).
Phase Behavior in Supercritical Fluids :
- Kim, Yoon, Yoo, and Byun (2009) studied the cloud-point behavior of poly(IDMA) in supercritical fluids, indicating that IDMA polymers have unique phase behaviors under high pressure and temperature, which can be significant for applications in materials science and engineering (Kim, Yoon, Yoo, & Byun, 2009).
Mechanical Properties for Clinical Applications :
- Patel and Braden (1991) investigated the mechanical properties of various methacrylates, including isobornyl methacrylate, for potential use in clinical applications. Their work emphasizes the importance of selecting appropriate methacrylate monomers for specific clinical applications, considering their mechanical characteristics (Patel & Braden, 1991).
Polymer Synthesis for Drug Release Systems :
- Patel, Braden, and Downes (1994) focused on heterocyclic methacrylate polymer systems for drug release, indicating potential applications of IDMA in creating polymers that can facilitate controlled drug delivery (Patel, Braden, & Downes, 1994).
Use in Coating Adhesive Resins :
- Cranley (1984) described the use of isocyanatoethyl methacrylate, a compound related to IDMA, in coating adhesive resins, suggesting potential uses of IDMA in similar applications for enhancing adhesion properties in resins (Cranley, 1984).
Propulsion Rate Coefficients Measurement :
- Hutchinson, Beuermann, Paquet, and Mcminn (1997) measured the free-radical propulsion rate coefficients for isodecyl methacrylates, which is critical for understanding the polymerization kinetics of IDMA in various applications (Hutchinson, Beuermann, Paquet, & Mcminn, 1997).
Tissue Adhesives Synthesis :
- Brauer and Lee (1989) synthesized methacrylate oligomers with pendant isocyanate groups, potentially including IDMA, for use as tissue adhesives. This indicates IDMA's applicability in biomedical fields, particularly in developing adhesives for medical applications (Brauer & Lee, 1989).
Safety And Hazards
IDMA may react vigorously with oxidizing agents . It is combustible, with a flash point of 121 C (249.8 F) . It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it can undergo very exothermic addition polymerization reactions . It may undergo autoxidation upon exposure to the air to form explosive peroxides .
properties
IUPAC Name |
8-methylnonyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-12(2)10-8-6-5-7-9-11-16-14(15)13(3)4/h12H,3,5-11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCLLEMEIJQBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Record name | ISODECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881155 | |
Record name | 8-Methylnonyl methacrylate | |
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Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl methacrylate is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] | |
Record name | ISODECYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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Record name | Isodecyl methacrylate | |
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Boiling Point |
259 °F at 10 mmHg (NTP, 1992), 120 °C @ 0.4 kPa (3 mm Hg) | |
Record name | ISODECYL METHACRYLATE | |
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Record name | ISODECYL METHACRYLATE | |
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Flash Point |
249.8 °F (NTP, 1992), 121 °C (Cleveland open cup) | |
Record name | ISODECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20538 | |
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Record name | ISODECYL METHACRYLATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | ISODECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20538 | |
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Density |
0.878 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.878 g/cu m @ 25 °C/5 °C | |
Record name | ISODECYL METHACRYLATE | |
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Record name | ISODECYL METHACRYLATE | |
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Vapor Pressure |
0.01 [mmHg], 0.012 mm Hg @ 25 °C /Estimated/ | |
Record name | Isodecyl methacrylate | |
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Record name | ISODECYL METHACRYLATE | |
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Product Name |
Isodecyl methacrylate | |
CAS RN |
29964-84-9, 142600-07-5 | |
Record name | ISODECYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20538 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 8-Methylnonyl 2-methyl-2-propenoate | |
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Record name | Isodecyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, isodecyl ester | |
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Record name | 8-Methylnonyl methacrylate | |
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Record name | Isodecyl methacrylate | |
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Record name | ISODECYL METHACRYLATE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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